molecular formula C7H9N5S B3053556 N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5444-28-0

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3053556
CAS No.: 5444-28-0
M. Wt: 195.25 g/mol
InChI Key: TYXJRBVEHKTNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a methyl group at the N1 position and a methylthio (-SCH₃) substituent at the C6 position. The methylthio group enhances electron density and influences binding interactions with biological targets, while the N-methyl substituent modulates solubility and metabolic stability .

Properties

IUPAC Name

N-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-8-5-4-3-9-12-6(4)11-7(10-5)13-2/h3H,1-2H3,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXJRBVEHKTNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=C1C=NN2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901585
Record name NoName_717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5444-28-0
Record name NSC19081
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Core Pyrazolo[3,4-d]pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide or its analogs under acidic or basic conditions. For example, Tominaga et al. demonstrated that heating 1,1'-dicyano-2,2'-dithiomethylmethylene with 4-nitrophenylhydrazine in dioxane and piperidine yields the pyrazole intermediate, which subsequently reacts with formamide to form the pyrimidine ring. Key spectral data include the appearance of a pyrimidine CH signal at δ = 8.69 ppm in ¹H NMR and the absence of a nitrile IR band (ν ≈ 2200 cm⁻¹).

Introduction of the Methylthio Group at Position 6

The methylthio (-SMe) substituent at position 6 is introduced via nucleophilic displacement or direct functionalization. Patent TR2021008599T describes a method where a chloro precursor (4-chloro-1H-pyrazolo[3,4-d]pyrimidine) reacts with sodium methanethiolate in dimethylformamide (DMF) at 80°C for 12 hours. This yields 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 85% purity, confirmed by LC-MS (m/z = 224.1 [M+H]⁺). Alternatively, bis(methylthio)methylenemalononitrile has been used as a methylthio donor in cyclization reactions, as reported in PMC6271700.

N-Methylation at Position 1

N-Methylation is achieved using trimethylsilyldiazomethane (TMSD) or methyl iodide. The patent TR2021008599T outlines a two-step process:

  • Protection of the amine : The 4-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.
  • Methylation : The protected intermediate reacts with TMSD in tetrahydrofuran (THF) at 0°C, followed by Boc deprotection using trifluoroacetic acid (TFA). This method achieves a 78% yield, with ¹H NMR showing a singlet at δ = 3.45 ppm for the N-methyl group.

One-Pot Synthesis via Tandem Reactions

A streamlined one-pot synthesis is described in PMC6271700, where 5-amino-3-substituted pyrazole derivatives react with ethoxymethylenemalononitrile in ethanol under reflux. This tandem cyclization-methylthiolation sequence produces N-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 72% yield. Key advantages include reduced purification steps and shorter reaction times (4–6 hours).

Spectroscopic Characterization and Validation

Critical spectroscopic data for the final compound include:

  • ¹H NMR (DMSO-d₆) : δ = 8.21 (s, 1H, pyrazole-H), 3.45 (s, 3H, N-CH₃), 2.52 (s, 3H, S-CH₃).
  • IR (KBr) : ν = 3417 cm⁻¹ (N-H stretch), 1669 cm⁻¹ (C=O from intermediates), 1265 cm⁻¹ (C-S).
  • MS (ESI) : m/z = 238.1 [M+H]⁺, consistent with the molecular formula C₈H₁₁N₅S.

Comparative Analysis of Synthetic Routes

Method Starting Material Reaction Conditions Yield (%) Key Advantage
Stepwise Functionalization 4-Chloro-pyrazolo[3,4-d]pyrimidine DMF, NaSMe, 80°C, 12 h 78 High purity
Tandem Cyclization 5-Amino-pyrazole Ethanol, reflux, 6 h 72 Fewer steps
Patent Route Enol-intermediate THF, TMSD, 0°C 85 Scalable for industrial use

Challenges and Optimization Strategies

  • Byproduct Formation : Methylation at position 7 competes with position 1. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses this side reaction.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methylthio introduction but require rigorous drying to prevent hydrolysis.
  • Catalyst Efficiency : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve coupling reactions in Suzuki-Miyaura steps for advanced intermediates, though their cost necessitates recycling.

Industrial-Scale Considerations

The patent TR2021008599T emphasizes replacing expensive catalysts (e.g., tetrakis(triphenylphosphine)palladium) with cheaper alternatives like palladium acetate. Additionally, continuous flow reactors reduce reaction times from 24 hours to 2 hours for methylation steps, achieving a 90% conversion rate.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits various biological activities, notably:

  • Anticancer Potential : Research indicates that this compound may inhibit specific molecular targets involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : Studies have shown that it can interact with certain enzymes, which may lead to therapeutic applications in treating diseases influenced by these enzymes.

Anticancer Research

Several studies have focused on the anticancer properties of this compound. For instance:

  • Case Study : In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines by targeting specific pathways associated with cell cycle regulation and apoptosis. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Structure-Activity Relationship (SAR) Studies

The compound serves as a scaffold for synthesizing analogs to explore structure-activity relationships. Researchers have synthesized various derivatives to evaluate their biological activities and optimize pharmacological properties.

Compound Name Structural Features Biological Activity
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amineLacks N-methyl groupPrecursor for modifications
1-Methyl-4-amino-pyrazolo[3,4-d]pyrimidineDifferent substituents on the pyrazole ringDistinct biological activity
5-Amino-2-methylthio-pyrazolo[3,4-d]pyrimidineAmino group at a different positionDifferent pharmacological properties

The unique substitution pattern of this compound influences its reactivity and biological activity compared to these analogs.

Mechanism of Action

The mechanism of action of N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological performance.

Structural and Substituent Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Differences
Target: N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Methyl; C6: Methylthio C₇H₁₀N₅S 188.25 Baseline structure
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C6: Chloromethyl; N1: Methyl C₈H₁₀ClN₅ 211.65 Chloromethyl group increases reactivity
1-Benzyl-6-(methylthio)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Benzyl; N4: Phenylethyl; C6: Methylthio C₂₂H₂₂N₅S 392.50 Bulky aryl substituents enhance target binding
1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Chlorophenylethyl; N4: Chlorophenyl; C6: Methylthio C₂₀H₁₇Cl₂N₅S 430.35 Halogenation improves metabolic stability
N-Isopropyl-6-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Phenyl; N4: Isopropyl; C6: Methylthio C₁₅H₁₇N₅S 299.39 Aromatic N1 substituent enhances lipophilicity

Physicochemical Properties

  • Melting Points: Target Compound: Not reported. Ethylthio Analog (2c): 128–131°C . Chlorophenyl Derivative (2a): 169–171°C . Higher melting points in halogenated derivatives suggest increased crystallinity due to intermolecular interactions.
  • Solubility :

    • N-Methyl substituents (target) improve aqueous solubility compared to bulky aryl groups (e.g., benzyl in ) .

Key Trends and Insights

Substituent Impact :

  • Methylthio Group : Enhances electron density, improving interactions with hydrophobic enzyme pockets .
  • N-Substituents : Methyl or small alkyl groups (e.g., isopropyl) balance solubility and target affinity, while aryl groups (e.g., benzyl) increase lipophilicity and CNS penetration .
  • Halogenation : Chlorine or fluorine substituents improve metabolic stability and binding affinity but may increase toxicity .

Synthetic Efficiency :
Nucleophilic substitution reactions yield higher purity (≥95%) compared to Suzuki couplings, which require transition-metal catalysts .

Biological Optimization : The target compound’s structure strikes a balance between reactivity (methylthio) and pharmacokinetics (N-methyl). Further optimization could explore ethylthio or isopropylthio groups to enhance potency while retaining solubility .

Biological Activity

N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 5444-28-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and highlighting significant findings.

  • Molecular Formula : C7_7H9_9N5_5S
  • Molecular Weight : 195.25 g/mol
  • CAS Number : 5444-28-0

Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. Notably, studies suggest that it interacts with key enzymes and receptors involved in inflammatory responses and pain signaling.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory properties. For instance, a study highlighted the inhibition of the NF-κB pathway, which is crucial in mediating inflammatory responses. The compound showed effective inhibition of LPS-induced NF-κB/AP-1 reporter activity, indicating its potential as an anti-inflammatory agent .

Analgesic Properties

This compound has been evaluated for its analgesic properties in various animal models. In one study, it was shown to reduce pain responses in models of acute inflammatory pain, suggesting a role in pain management therapies .

Structure-Activity Relationship (SAR)

The structural modifications of pyrazolo[3,4-d]pyrimidines have been extensively studied to optimize their biological activity. The presence of the methylthio group at position 6 and the N-methyl substitution are critical for enhancing the compound's potency against specific biological targets. Table 1 summarizes key findings from SAR studies.

CompoundStructureBiological ActivityIC50_{50} (µM)
AStructure AAnti-inflammatory<50
BStructure BAnalgesic30
CStructure CCytotoxic15

Case Studies

  • In Vivo Analysis : In a controlled study involving rodent models, this compound was administered at varying doses to assess its analgesic effects. Results indicated significant pain relief at doses as low as 10 mg/kg without notable side effects .
  • Cell-Based Assays : In vitro assays demonstrated that the compound effectively inhibited pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), underscoring its potential therapeutic application in chronic inflammatory diseases .

Q & A

Q. What are the common synthetic routes for N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and alkylation. For example, alkylation of a pyrazolo[3,4-d]pyrimidine core with ω-bromo esters under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) can introduce methylthio and methylamine groups. Subsequent deprotection and coupling steps yield the final compound .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methylthio at C6, methylamine at N1) and stereochemistry .
  • IR spectroscopy : To identify NH stretching (~3150–3350 cm⁻¹) and methylthio vibrations (~700 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and bond lengths (e.g., C–S bond stability in methylthio groups) .

Q. How is biological activity assessed in preliminary studies?

Initial screens often target kinase inhibition (e.g., Src family kinases) using:

  • Enzyme-linked immunosorbent assays (ELISA) : To measure IC₅₀ values .
  • Cell viability assays : In cancer cell lines (e.g., MCF-7) to evaluate antiproliferative effects .

Q. What solvents and reaction conditions are optimal for synthesis?

  • Solvents : Dry acetonitrile or ethanol for alkylation; dichloromethane for amide coupling .
  • Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) for Suzuki couplings to introduce aryl groups .
  • Temperature : Reflux (70–80°C) for nucleophilic substitutions .

Q. How are intermediates purified during synthesis?

  • Recrystallization : From ethanol or acetonitrile to remove unreacted starting materials .
  • Column chromatography : Using silica gel with eluants like DCM/hexane (9:1) for analogs with bulky substituents .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents?

  • Steric hindrance mitigation : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance solubility .
  • Catalyst tuning : Replace Pd(dppf)Cl₂ with Pd(PPh₃)₄ for electron-deficient boronic acids in Suzuki couplings .

Q. How should researchers resolve contradictions between elemental analysis and spectral data?

  • Re-analytical validation : Repeat combustion analysis for C/H/N/S ratios, ensuring ±0.4% error margins .
  • Complementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns .

Q. What strategies improve CNS penetration for neurotherapeutic applications?

  • Structural modifications : Introduce lipophilic groups (e.g., cyclopropoxy or morpholinoethylthio) to enhance blood-brain barrier permeability .
  • LogP optimization : Adjust substituents to maintain LogP values between 2–4 using computational modeling .

Q. How are structure-activity relationships (SARs) explored for kinase inhibition?

  • Analog libraries : Synthesize derivatives with varied substituents at C3, C6, and N1 (e.g., aryl, alkylthio) .
  • Kinase profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to map selectivity against Src, BTK, or EGFR .

Q. What methods validate target engagement in cellular models?

  • PROTAC degradation assays : Monitor target protein (e.g., BTK) degradation via Western blotting after treatment with PROTACs derived from the compound .
  • Cellular thermal shift assays (CETSA) : Confirm binding stability by measuring protein melting shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.